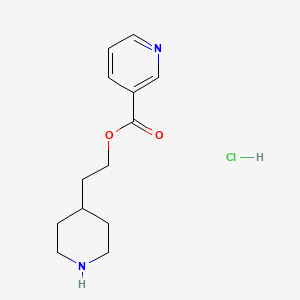

N-(3-甲基苯基)胍硝酸盐

描述

Synthesis Analysis

The synthesis of guanidines, which would include “N-(3-methylphenyl)guanidine nitrate”, involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors using coupling reagents or metal-catalyzed guanidylation .Chemical Reactions Analysis

The decomposition of guanidine nitrate, a related compound, is not initiated in the condensed phase as the guanidinium cation and the nitrate anion are highly stable . The most likely mechanism involves isomerization of guanidine nitrate followed by a proton transfer in the gas phase to yield nitric acid and guanidine .科学研究应用

光伏和太阳能对硝酸N-(3-甲基苯基)胍(GuNO3)进行了研究,探讨其在提高染料敏化太阳能电池(DSSCs)性能方面的潜力。研究表明,将GuNO3添加到I−/I3−基电解质中可以提高DSSCs的光电转换效率。这是通过增加光电流密度和开路电压来实现的。电解质中胍阳离子和NO3−的存在有助于这一改进,尤其是通过TiO2纳米颗粒的导带边缘的移位 (Nath, Jun, & Lee, 2016)。

有机合成硝酸胍已被用作合成各种有机化合物的试剂。一个显著的应用是通过铜/N-甲基甘氨酸催化的偶联反应合成对称和非对称N,N'-二芳基胍。该方法提供了良好到优异的产率,并提供了一个方便的方法来创建这些化合物,这些化合物在各个领域中具有潜在应用 (Xing, Zhang, Lai, Jiang, & Ma, 2012)。

纳米技术和催化在纳米技术和催化领域,N-(3-甲基苯基)胍硝酸盐已被用于合成氮掺杂的纳米TiO2。这种材料在可见光下表现出优异的光催化活性,可用于分解甲基橙和二氯酚等污染物。其效率在阳光下尤为显著,为环境清洁和可持续化学应用提供了一个有前途的途径 (Baruwati & Varma, 2011)。

分析化学硝酸胍已被应用于分析化学,特别是在测量硝酸盐样品中氧同位素比率的方法中。这种应用突显了其在地球化学和环境研究中的实用性,其中对同位素组成的精确测量至关重要 (Bräuer & Strauch, 2000)。

热分析已广泛研究了硝酸胍的热分解性质,特别是与其在汽车气囊气体生成剂中的应用有关。了解这些性质对于确保汽车应用中的安全性和有效性至关重要 (Mei, Cheng, Li, Zhu, Yan, & Li, 2013)。

作用机制

The mechanism of action of nitrates, which would include “N-(3-methylphenyl)guanidine nitrate”, involves nitrate-induced vasodilation at the cellular level by the activation of the enzyme soluble guanylyl cyclase on nitrate-derived nitric oxide (NO), leading to increased bioavailability of cyclic guanosine-3′,-5′-monophosphate (cGMP) and activation of cGMP-dependent protein kinases .

安全和危害

未来方向

The degradation of guanidine nitrate upon exposure to nitrogen oxide gases has been studied . This research could potentially be extended to “N-(3-methylphenyl)guanidine nitrate”. The transition from guanidine nitrate to ammonium nitrate was observed with powder X-ray diffraction analysis . This altered exothermic and pressure-release behavior is expected to affect the performance of guanidine nitrate-based pyrotechnics .

属性

IUPAC Name |

2-(3-methylphenyl)guanidine;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.HNO3/c1-6-3-2-4-7(5-6)11-8(9)10;2-1(3)4/h2-5H,1H3,(H4,9,10,11);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYHRNKYDPISDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

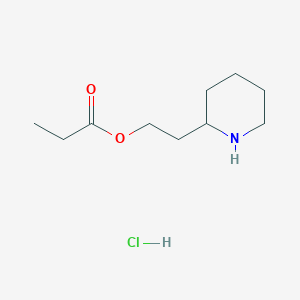

CC1=CC(=CC=C1)N=C(N)N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1392423.png)